Growth hormone, human

Description

Structure

2D Structure

Properties

CAS No. |

9002-72-6 |

|---|---|

Molecular Formula |

C72H132 |

Molecular Weight |

997.8 g/mol |

IUPAC Name |

3-tert-butylcyclooctene;4-tert-butylcyclooctene;5-tert-butylcyclooctene |

InChI |

InChI=1S/6C12H22/c6*1-12(2,3)11-9-7-5-4-6-8-10-11/h2*7,9,11H,4-6,8,10H2,1-3H3;2*5,7,11H,4,6,8-10H2,1-3H3;2*4-5,11H,6-10H2,1-3H3 |

InChI Key |

JBUMAHXQYQFIDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCC=CCC1.CC(C)(C)C1CCCC=CCC1.CC(C)(C)C1CCCCC=CC1.CC(C)(C)C1CCCCC=CC1.CC(C)(C)C1CCCCCC=C1.CC(C)(C)C1CCCCCC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Complex World of Human Growth Hormone: A Technical Guide to Its Molecular Heterogeneity

For Researchers, Scientists, and Drug Development Professionals

Human Growth Hormone (hGH) is not a single molecular entity but a complex family of isoforms and variants. This molecular heterogeneity, arising from genetic variations, alternative gene splicing, and post-translational modifications, has profound implications for its physiological functions, pathological states, and the development of therapeutic interventions. This technical guide provides an in-depth exploration of the core aspects of hGH isoform heterogeneity, offering detailed experimental protocols and quantitative data to aid researchers in this dynamic field.

The Landscape of hGH Isoforms

The heterogeneity of hGH originates from multiple biological processes, leading to a diverse array of circulating forms.

-

Genetic Origin: Two primary genes encode for hGH: the GH1 (or GH-N) gene expressed in the pituitary gland and the GH2 (or GH-V) gene expressed in the placenta.[1][2]

-

Alternative Splicing: The primary transcript of the GH1 gene can undergo alternative splicing, giving rise to several isoforms.

-

22 kDa hGH: This is the most abundant isoform, comprising approximately 90% of total circulating hGH.[4][5] It consists of 191 amino acids.

-

20 kDa hGH: This second most abundant isoform, making up 5-10% of circulating hGH, lacks amino acid residues 32-46 due to the skipping of a portion of exon 3.[5][6]

-

-

Post-Translational Modifications (PTMs): After synthesis, hGH can undergo various modifications that further increase its heterogeneity. These include:

-

Phosphorylation: The addition of phosphate (B84403) groups can modulate the biological activity of the hormone.

-

Glycosylation: The attachment of sugar moieties can affect protein folding, stability, and receptor interaction. Placental hGH possesses a glycosylation site.[7]

-

Deamidation and Sulfoxidation: These chemical modifications can occur during the hormone's lifecycle.

-

Oligomerization: hGH can exist as monomers, dimers, and larger oligomers. These different forms can have varied bioactivities and clearance rates.[2]

-

Quantitative Analysis of hGH Isoforms

The different isoforms of hGH exhibit distinct quantitative characteristics in terms of their abundance, receptor binding affinity, and biological activity.

| Isoform | Molecular Weight (kDa) | Relative Abundance in Circulation | Source |

| 22 kDa hGH | 22 | ~90% of total pituitary hGH[4] | Pituitary |

| 20 kDa hGH | 20 | 5-10% of total pituitary hGH[5][6] | Pituitary |

| Placental hGH (hGH-V) | 22 | Becomes the predominant form during the 2nd and 3rd trimesters[3] | Placenta |

| Oligomeric forms | Variable | Present in circulation, with slower clearance rates than the 22 kDa isoform[8] | Pituitary |

| Isoform | Receptor | Binding Affinity (Kd) | Bioactivity (EC50) | Notes |

| 22 kDa hGH | GHR | 3.8 nM (for the second receptor molecule)[9] | 1.5 nM (for hPRLR)[10] | The primary and most bioactive isoform. |

| 20 kDa hGH | GHR | 1.6 x 10⁻⁸ M (for the first receptor molecule)[11] | 15 nM (for hPRLR)[10] | Has similar somatogenic but lower lactogenic activity compared to 22 kDa hGH.[2] Exhibits weaker signaling and phosphorylation induction.[6] |

| Placental hGH (hGH-V) | GHR | Similar to 22 kDa hGH | - | Possesses high somatogenic and low lactogenic activities.[3] |

| Dimeric 45 kDa hGH | GHR & PRLR | Reduced affinity compared to monomeric hGH | ED50 of 197.5 pM (bovine liver GH RRA), 2.96 nM (IM-9 lymphocyte hGH RRA)[12] | Attenuated receptor-binding and cell-proliferative activities.[12] |

Experimental Methodologies

The characterization of hGH isoforms requires a suite of specialized experimental techniques.

Separation and Identification of hGH Isoforms

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technique is widely used for separating hGH variants based on their hydrophobicity.

Protocol:

-

Column: A bridged ethylene (B1197577) hybrid silica (B1680970) C18 column is commonly used.[13]

-

Mobile Phase: An isocratic elution with approximately 46% acetonitrile (B52724) in 25 mM potassium borate (B1201080) buffer (pH 8.5) can provide good separation.[13] Alternatively, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) can be employed.[1]

-

Temperature: The column temperature is typically maintained at 37°C.[13]

-

Flow Rate: A flow rate of 1 mL/min is often used.[1]

-

Detection: UV absorbance is monitored at 210-220 nm.

-

Sample Preparation: hGH samples are dissolved in an appropriate buffer and filtered before injection.

B. Two-Dimensional Gel Electrophoresis (2D-PAGE) and Mass Spectrometry (MS)

2D-PAGE separates proteins based on their isoelectric point (pI) in the first dimension and molecular weight in the second dimension, providing high-resolution separation of isoforms and PTMs. Subsequent mass spectrometry is used for definitive identification.

Protocol:

-

First Dimension (Isoelectric Focusing - IEF):

-

Protein samples are solubilized in a rehydration buffer containing urea, thiourea, CHAPS, DTT, and carrier ampholytes.

-

The sample is loaded onto an immobilized pH gradient (IPG) strip (e.g., pH 3-10).

-

IEF is performed according to the manufacturer's instructions, typically involving a rehydration step followed by a voltage gradient.

-

-

Second Dimension (SDS-PAGE):

-

The equilibrated IPG strip is placed on top of a polyacrylamide gel.

-

Proteins are separated based on their molecular weight by standard SDS-PAGE.

-

-

Staining: The gel is stained with Coomassie Brilliant Blue or silver stain to visualize the protein spots.

-

Spot Excision and In-Gel Digestion:

-

Protein spots of interest are excised from the gel.

-

The gel pieces are destained, reduced with DTT, and alkylated with iodoacetamide.

-

Proteins are digested in-gel with trypsin overnight at 37°C.[14]

-

-

Mass Spectrometry:

-

The resulting peptides are extracted from the gel and analyzed by MALDI-TOF MS or LC-MS/MS for protein identification and characterization of PTMs.

-

Assessment of hGH Bioactivity

A. Nb2 Cell Proliferation Bioassay

The Nb2 cell line, a rat lymphoma cell line, proliferates in response to lactogenic hormones, including hGH. This assay is a common method for determining the biological activity of hGH isoforms.

Protocol:

-

Cell Culture:

-

Nb2 cells are maintained in Fischer's medium supplemented with 10% fetal bovine serum, 10% horse serum, and 2-mercaptoethanol.

-

Prior to the assay, cells are washed and starved of lactogens for 24 hours to synchronize them.

-

-

Assay Procedure:

-

Starved Nb2 cells are seeded into a 96-well plate.

-

Standard hGH solutions and unknown samples are serially diluted and added to the wells in triplicate.

-

The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of Cell Proliferation:

-

Cell proliferation is quantified using a colorimetric assay such as MTT or WST-1, which measures metabolic activity, or by direct cell counting.

-

The absorbance is read using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance versus the concentration of the hGH standard.

-

The bioactivity of the unknown samples is determined by interpolating their absorbance values on the standard curve. The results are often expressed as EC50 values.

-

Signaling Pathways of hGH Isoforms

The biological effects of hGH are mediated through its binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily. This binding initiates a cascade of intracellular signaling events.

A. The Canonical JAK2-STAT5 Signaling Pathway

The primary signaling pathway activated by most hGH isoforms is the Janus kinase 2 (JAK2) - Signal Transducer and Activator of Transcription 5 (STAT5) pathway.

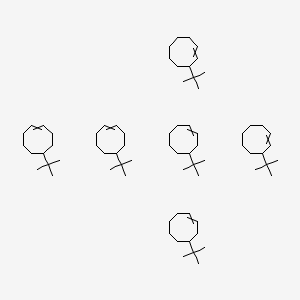

Caption: Canonical JAK-STAT signaling pathway activated by hGH isoforms.

B. Signaling Differences Between Isoforms

While the JAK2-STAT5 pathway is central to the action of most hGH isoforms, there are notable differences in the signaling profiles of various forms.

-

22 kDa vs. 20 kDa hGH: Both isoforms activate the JAK2-STAT5 pathway. However, 20 kDa hGH induces a weaker and kinetically different phosphorylation of signaling proteins compared to the 22 kDa isoform.[6] This may account for their distinct biological activities.[6]

-

Placental hGH (hGH-V): hGH-V also activates the STAT5b transcription factor, similar to pituitary hGH.

Caption: Comparative signaling outcomes of major hGH isoforms.

C. Experimental Workflow for Analyzing STAT5 Phosphorylation

Western blotting is a standard technique to assess the activation of the JAK-STAT pathway by measuring the phosphorylation of STAT5.

Caption: Experimental workflow for Western blot analysis of STAT5 phosphorylation.

Detailed Western Blot Protocol for STAT5 Phosphorylation:

-

Cell Culture and Treatment:

-

Culture cells (e.g., 3T3-F442A preadipocytes) to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Treat cells with different hGH isoforms at various concentrations and for different time points.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5.

-

Quantify the band intensities using densitometry software.

-

Implications for Research and Drug Development

The molecular heterogeneity of hGH presents both challenges and opportunities in the fields of diagnostics and therapeutics.

-

Diagnostics: The presence of multiple isoforms can lead to discrepancies between different immunoassays, making it difficult to establish standardized diagnostic criteria for GH-related disorders. Isoform-specific assays are crucial for accurate diagnosis and monitoring.

-

Therapeutics: Recombinant hGH (rhGH) primarily consists of the 22 kDa isoform. The different biological activities of other isoforms, such as the potentially reduced diabetogenic effect of 20 kDa hGH, suggest that isoform-specific therapies could offer improved safety and efficacy profiles for certain conditions.

-

Drug Development: A thorough understanding of the structure-function relationships of different hGH isoforms is essential for the rational design of novel GH receptor agonists and antagonists with tailored pharmacological properties.

Conclusion

The molecular heterogeneity of human growth hormone is a critical factor influencing its biological function. A comprehensive understanding of the different isoforms, their quantitative characteristics, and the experimental methods used to study them is paramount for advancing our knowledge of GH physiology and for the development of next-generation diagnostics and therapeutics. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this vital hormone.

References

- 1. brieflands.com [brieflands.com]

- 2. Growth hormone isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological role of human placental growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The 20kDa and 22kDa forms of human growth hormone (hGH) exhibit different intracellular signalling profiles and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Growth hormone: isoforms, clinical aspects and assays interference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The high- and low-affinity receptor binding sites of growth hormone are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Analysis of binding properties between 20 kDa human growth hormone (hGH) and hGH receptor (hGHR): the binding affinity for hGHR extracellular domain and mode of receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Growth Hormone: 45-kDa Isoform with Extraordinarily Stable Interchain Disulfide Links has Attenuated Receptor-Binding and Cell-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The separation of recombinant human growth hormone variants by UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two-dimensional Gel Electrophoresis Coupled with Mass Spectrometry Methods for an Analysis of Human Pituitary Adenoma Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of Human Growth Hormone Gene Expression: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms governing the expression of the human growth hormone (hGH) gene. It delves into the intricate interplay of transcription factors, signaling pathways, and hormonal regulation that collectively determine the levels of hGH synthesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on understanding and manipulating hGH expression.

Core Regulatory Mechanisms

The expression of the human growth hormone gene (hGH-N), located in a cluster on chromosome 17, is predominantly controlled at the transcriptional level in the somatotroph cells of the anterior pituitary gland. This regulation is multifactorial, involving a key pituitary-specific transcription factor, various signaling cascades, and a range of hormonal inputs.

The Pivotal Role of Pit-1

The pituitary-specific POU domain transcription factor, Pit-1 (also known as POU1F1), is indispensable for the differentiation of somatotrophs and the activation of the hGH-N gene.[1][2][3] Pit-1 binds to specific DNA sequences in both the proximal promoter and a downstream locus control region (LCR) of the hGH gene, orchestrating its tissue-specific expression.[4][5][6] While the hGH-N promoter contains two conserved Pit-1 binding sites, these alone are not sufficient for robust gene activation in a chromosomal context.[4] The LCR, located approximately 14.5 kb downstream of the hGH-N gene, contains additional Pit-1 binding sites that are crucial for high-level, position-independent expression.[4][5] The conformation of the Pit-1/DNA complex can differ between the promoter and the LCR binding sites, suggesting distinct functional roles.[5] A single base pair difference between these sites can influence the conformation and subsequent function of the bound Pit-1.[5]

Major Signaling Pathways

Two primary signaling pathways converge on the hGH promoter to regulate its transcription: the GHRH-cAMP-PKA pathway and the JAK-STAT pathway.

1.2.1. GHRH-cAMP-PKA Pathway: Growth hormone-releasing hormone (GHRH) from the hypothalamus stimulates hGH gene transcription.[2][7] GHRH binds to its G-protein coupled receptor on somatotrophs, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). While the direct binding of CREB to the hGH promoter is debated, it is understood that CREB plays a role in the hormonal response, possibly through its interaction with coactivators like CREB-binding protein (CBP).

1.2.2. JAK-STAT Pathway: Growth hormone itself can regulate the expression of various genes through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Upon GH binding to its receptor, JAK2 is activated, leading to the phosphorylation and activation of STAT proteins, particularly STAT5b. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA elements in the promoters of target genes. While this pathway is central to many of GH's downstream effects, its direct role in regulating the hGH gene itself is part of a complex feedback loop.

Hormonal Regulation of hGH Gene Expression

The transcription of the hGH gene is finely tuned by a variety of hormones, which can have both stimulatory and inhibitory effects.

-

Glucocorticoids: These steroid hormones, such as cortisol, potentiate hGH gene expression. They can increase hGH mRNA levels, and this effect is often synergistic with thyroid hormone.[8] Studies have shown that glucocorticoids can increase rat growth hormone (rGH) transcripts by 3- to 5-fold.[9]

-

Thyroid Hormone: Thyroid hormone is a critical permissive factor for hGH synthesis. It can induce a significant increase in GH synthesis, with studies reporting a 5- to 20-fold induction.[8]

-

Somatostatin (B550006): This hypothalamic hormone is the primary inhibitor of GH secretion.[9][10][11] While it potently blocks GH release, its direct effects on hGH mRNA levels are less clear. Some studies suggest that somatostatin does not significantly alter GH mRNA levels, while others indicate it may decrease the transcription of the growth hormone receptor (GHR) mRNA, thereby reducing cellular responsiveness to GH.[8][12]

-

Ghrelin: This "hunger hormone," primarily produced in the stomach, is a potent stimulator of GH secretion.[13][14] Ghrelin acts via the growth hormone secretagogue receptor (GHSR). While it strongly promotes GH release, its direct transcriptional effect on the hGH gene is not as well-quantified as that of GHRH. Some studies have shown that ghrelin can increase the expression of GHSR mRNA.[1]

Quantitative Data on hGH Gene Regulation

The following tables summarize the available quantitative data on the hormonal regulation of hGH gene expression. It is important to note that the exact fold-changes can vary depending on the experimental system (e.g., cell line, animal model), treatment conditions, and measurement techniques.

| Hormone | Effect on hGH/GH mRNA Levels | Fold Change | Experimental System | Citation |

| Glucocorticoids (Cortisol/Dexamethasone) | Stimulation | 2- to 6-fold (synergistic with thyroid hormone) | Cultured GH1 cells | [8] |

| 3- to 5-fold | Mouse L-cells with rGH gene | [9] | ||

| Thyroid Hormone (T3) | Stimulation | 5- to 20-fold | Cultured GH1 cells | [8] |

| Growth Hormone-Releasing Hormone (GHRH) | Stimulation | 4- to 6-fold | Somatotroph tumor cell cultures | [12] |

| Somatostatin | No significant change in hGH mRNA | - | Somatotroph tumor cell cultures | [12] |

| Decrease in GHR mRNA transcription | - | Rainbow trout hepatocytes | [8] | |

| Ghrelin | 2.3-fold increase in GHSR mRNA | - | Rat hypothalamic 4B cells | [1] |

| Parameter | Value | Context | Citation |

| hGH protein half-life | ~8.9 - 20 minutes | In serum | [15] |

| hGH mRNA half-life | Not definitively reported | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of hGH gene expression.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to identify the in vivo binding of transcription factors, such as Pit-1, to specific regions of the hGH gene.

Objective: To determine if a specific transcription factor is bound to the hGH promoter or LCR in pituitary cells.

Materials:

-

Pituitary cell line (e.g., GH3, GC)

-

Formaldehyde (B43269) (1% final concentration)

-

Glycine (125 mM final concentration)

-

Lysis buffer (e.g., RIPA buffer)

-

Sonciator

-

Antibody specific to the transcription factor of interest (e.g., anti-Pit-1)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

Phenol:chloroform:isoamyl alcohol

-

Primers for qPCR targeting the hGH promoter and LCR regions

Procedure:

-

Cross-linking: Treat pituitary cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest (or control IgG) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by incubating with proteinase K at 65°C for several hours.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the hGH promoter and LCR regions to quantify the amount of bound DNA.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the hGH promoter in response to various stimuli.

Objective: To quantify the effect of a hormone or transcription factor on the activity of the hGH promoter.

Materials:

-

Mammalian cell line (e.g., HEK293T, GH3)

-

Reporter plasmid containing the hGH promoter upstream of the firefly luciferase gene.

-

Control plasmid containing a constitutive promoter driving Renilla luciferase expression (for normalization).

-

Expression plasmid for the transcription factor of interest (optional).

-

Transfection reagent (e.g., Lipofectamine).

-

Hormones or other stimulating agents.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the hGH promoter-luciferase reporter plasmid, the Renilla luciferase control plasmid, and, if applicable, the transcription factor expression plasmid.

-

Treatment: After 24-48 hours, treat the cells with the hormone or stimulating agent of interest for a defined period.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence (firefly activity).

-

Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the luminescence (Renilla activity).

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold-change in promoter activity relative to the untreated control.

Nuclear Run-On Assay

This assay measures the rate of transcription of a specific gene, providing a direct assessment of gene activity.

Objective: To determine the effect of a stimulus on the rate of hGH gene transcription.

Materials:

-

Pituitary cells.

-

Hypotonic lysis buffer.

-

Nuclei isolation buffer.

-

Reaction buffer containing ATP, GTP, CTP, and [α-³²P]UTP.

-

DNase I.

-

Proteinase K.

-

RNA extraction reagents (e.g., TRIzol).

-

Membrane for hybridization (e.g., nitrocellulose).

-

DNA probe specific for hGH mRNA.

Procedure:

-

Nuclei Isolation: Isolate nuclei from treated and untreated pituitary cells by hypotonic lysis and centrifugation.

-

In Vitro Transcription: Incubate the isolated nuclei in a reaction buffer containing [α-³²P]UTP to allow for the elongation of nascent RNA transcripts.

-

RNA Isolation: Stop the reaction and isolate the radiolabeled RNA transcripts.

-

Hybridization: Hybridize the labeled RNA to a membrane containing an immobilized DNA probe specific for hGH mRNA.

-

Detection and Quantification: Detect the hybridized radioactivity using autoradiography or a phosphorimager and quantify the signal to determine the relative rate of hGH transcription.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows described in this guide.

References

- 1. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pituitary-specific positive transcription factor 1 - Wikipedia [en.wikipedia.org]

- 4. A Single Base Difference between Pit-1 Binding Sites at the hGH Promoter and Locus Control Region Specifies Distinct Pit-1 Conformations and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A single base difference between Pit-1 binding sites at the hGH promoter and locus control region specifies distinct Pit-1 conformations and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pit-1/Pou1f1 transcription factor regulates and correlates with prolactin expression in human breast cell lines and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocrine activities of ghrelin, a natural growth hormone secretagogue (GHS), in humans: comparison and interactions with hexarelin, a nonnatural peptidyl GHS, and GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Somatostatin regulates hepatic growth hormone sensitivity by internalizing growth hormone receptors and by decreasing transcription of growth hormone receptor mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Somatostatin - Wikipedia [en.wikipedia.org]

- 11. Regulatory Mechanisms of Somatostatin Expression | MDPI [mdpi.com]

- 12. Activin inhibits binding of transcription factor Pit-1 to the growth hormone promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ghrelin: much more than a hunger hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. med.upenn.edu [med.upenn.edu]

A Comparative Analysis of the Signaling Pathways Activated by 22-kDa and 20-kDa Human Growth Hormone Isoforms

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct signaling pathways initiated by the two primary isoforms of human growth hormone (hGH): the predominant 22-kDa hGH and the naturally occurring 20-kDa hGH variant. While both isoforms play crucial roles in growth and metabolism, their nuanced differences in receptor interaction and downstream signaling cascades have significant implications for their physiological effects and therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling networks to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Human growth hormone is a heterogeneous protein, with the 22-kDa isoform being the most abundant in circulation, constituting about 90%, while the 20-kDa isoform, which lacks 15 amino acids (residues 32-46) due to alternative splicing, makes up 5-10%.[1][2] Both isoforms bind to and activate the human growth hormone receptor (GHR), a member of the cytokine receptor superfamily.[1] Upon binding, the GHR dimerizes, initiating a cascade of intracellular signaling events that mediate the diverse physiological actions of hGH, including effects on growth, metabolism, and cell proliferation.[2][3][4] However, emerging evidence indicates that the 22-kDa and 20-kDa isoforms elicit distinct signaling profiles, which may account for their differential biological activities.[1][4]

Core Signaling Pathways: A Tale of Two Isoforms

Both 22-kDa and 20-kDa hGH activate three primary signaling pathways downstream of the GHR: the JAK-STAT pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. The key distinction lies in the kinetics and magnitude of activation, with the 20-kDa isoform generally exhibiting a weaker and temporally different signaling response compared to its 22-kDa counterpart.[1]

The JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade for hGH. Both 22-kDa and 20-kDa hGH induce the phosphorylation of JAK2, which in turn phosphorylates tyrosine residues on the intracellular domain of the GHR. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT1, STAT3, and STAT5.[1][3] Once recruited, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[3]

Studies have consistently shown that 20-kDa hGH is a less potent activator of the JAK-STAT pathway. The tyrosine phosphorylation of JAK2 and STATs 1, 3, and 5 induced by 20-kDa hGH is weaker than that induced by 22-kDa hGH.[1]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and differentiation. Upon hGH binding, the activated JAK2 phosphorylates Shc adapter proteins.[5] This leads to the recruitment of the Grb2-SOS complex, which in turn activates Ras.[5][6] Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK1/2.[5][6] Activated ERK translocates to the nucleus to regulate gene expression.[7] While both isoforms activate this pathway, the downstream effects can differ.

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is primarily involved in cell survival and metabolism. Following GHR activation, Insulin Receptor Substrate (IRS) proteins are recruited and phosphorylated, leading to the activation of PI3K.[5][8] PI3K then activates Akt (also known as Protein Kinase B), which mediates various cellular processes.[5][8]

Quantitative Comparison of Signaling Activation

The differential signaling capacities of 22-kDa and 20-kDa hGH have been quantified in several studies. These findings are summarized in the tables below.

| Signaling Event | 22-kDa hGH | 20-kDa hGH | Cell System | Reference |

| JAK2 Phosphorylation | Stronger activation | Weaker activation | 3T3-F442A and CHO-GHR cells | [1] |

| STAT1, STAT3, STAT5 Phosphorylation | Stronger activation | Weaker activation | 3T3-F442A and CHO-GHR cells | [1] |

| STAT5 Tyrosine Phosphorylation | Lower concentration required for activation | Higher concentration required for activation | T-47D human breast cancer cells | [3] |

| Biological Effect | 22-kDa hGH | 20-kDa hGH | Cell System | Reference |

| Lipolytic Effect | 12.5-fold higher | Lower | 3T3-F442A adipocytes | [9] |

| Diabetogenic Effect | 1.7-fold higher | Lower | 3T3-F442A adipocytes | [9] |

| IGF-I Gene Expression | Less potent at lower concentrations | More potent at lower concentrations | Ba/F3-hGHR cells | [10] |

Differential Receptor Binding and Dimerization

The distinct signaling profiles of the two hGH isoforms may originate from differences in their interaction with the GHR. The 22-kDa hGH molecule has two distinct binding sites (site 1 and site 2) for the GHR, leading to the formation of an active 1:2 (hGH:GHR) complex.[3] The 20-kDa isoform, due to the deletion of 15 amino acids, exhibits altered binding characteristics. It forms the 1:2 complex efficiently but struggles to form a 1:1 complex, suggesting a conformational change, particularly in its site 1 region.[11] This altered receptor dimerization mechanism could be a key determinant of the downstream signaling differences.[10] It has also been suggested that the two isoforms may bind to different sites or overlapping regions on the GHR in certain tissues.[12]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the signaling differences between 22-kDa and 20-kDa hGH.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation of specific signaling proteins like JAK2 and STAT5.

1. Cell Culture and Treatment:

-

Cells (e.g., 3T3-F442A, CHO-GHR, T-47D) are cultured to 70-80% confluency.[1][3]

-

Cells are serum-starved for a specified period (e.g., 4-24 hours) to reduce basal signaling.

-

Cells are then stimulated with varying concentrations of 22-kDa or 20-kDa hGH for different time points (e.g., 5, 15, 30, 60 minutes).[1][4]

2. Cell Lysis and Protein Quantification:

-

After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a standard assay such as the Bradford or BCA assay.

3. SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JAK2, anti-phospho-STAT5).[3][13]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

-

The membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to normalize for loading differences.

Cell Proliferation Assay

This assay measures the mitogenic activity of the hGH isoforms.

1. Cell Seeding:

-

Ba/F3-hGHR cells, which are dependent on cytokine signaling for proliferation, are seeded in 96-well plates at a low density.[11]

2. Treatment:

-

Cells are treated with a range of concentrations of 22-kDa or 20-kDa hGH.[11]

3. Incubation:

-

The plates are incubated for a period of 48-72 hours to allow for cell proliferation.

4. Proliferation Measurement:

-

Cell proliferation is quantified using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay.

-

The absorbance or fluorescence is measured using a plate reader, which is proportional to the number of viable cells.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression

This method is used to measure the mRNA levels of hGH target genes, such as IGF-I.[10]

1. Cell Treatment and RNA Extraction:

-

Cells (e.g., Ba/F3-hGHR) are treated with 22-kDa or 20-kDa hGH for a specific duration (e.g., 2 hours).[10]

-

Total RNA is extracted from the cells using a commercial kit.

2. Reverse Transcription:

-

The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

3. PCR Amplification:

-

The cDNA is then used as a template for PCR amplification using primers specific for the target gene (e.g., IGF-I) and a housekeeping gene (e.g., GAPDH) for normalization.

4. Analysis:

-

The PCR products are separated by agarose (B213101) gel electrophoresis and visualized.

-

For quantitative real-time PCR (qPCR), the amplification is monitored in real-time using a fluorescent dye, allowing for accurate quantification of the initial mRNA levels.

Conclusion

The 22-kDa and 20-kDa isoforms of human growth hormone, while sharing a common receptor, exhibit distinct signaling profiles that likely contribute to their differential biological activities. The 20-kDa isoform is generally a weaker agonist of the canonical JAK-STAT pathway but may have unique effects on certain cellular processes, such as IGF-I gene expression at low concentrations. These differences appear to stem from altered receptor binding and dimerization dynamics. A thorough understanding of these isoform-specific signaling pathways is critical for the development of novel hGH-based therapeutics with improved efficacy and specificity. Further research is warranted to fully elucidate the physiological consequences of these signaling discrepancies and to explore their potential in various clinical applications.

References

- 1. The 20kDa and 22kDa forms of human growth hormone (hGH) exhibit different intracellular signalling profiles and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Different isoforms of growth hormone (20 kD-GH and 22 kD-GH) shows different biological activities in mesenchymal stem cell (MSC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling molecules involved in coupling growth hormone receptor to mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. sinobiological.com [sinobiological.com]

- 9. 22-kDa and 20-kDa hGH isoforms show differential effects when assayed in 3T3-F442A and 3T3-F442A/C4 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 20 kDa human growth hormone (20K hGH) stimulates insulin-like growth factor-I (IGF-I) gene expression at lower concentrations than 22K hGH in hGH receptor-expressing Ba/F3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 20-kilodalton (kDa) human growth hormone (hGH) differs from the 22-kDa hGH in the complex formation with cell surface hGH receptor and hGH-binding protein circulating in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 22- and 20 kDa-human growth hormones bind to different sites within certain cellular receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphorylation of the JAK2–STAT5 Pathway in Response to Acute Aerobic Exercise - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of Pituitary-Derived Growth Hormone Variants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human growth hormone (GH) is not a single molecular entity but rather a family of structurally and functionally related proteins. While the 22-kilodalton (kDa) isoform is the most abundant and commonly studied, a variety of other pituitary-derived variants exist, each with a unique physiological profile. This technical guide provides a comprehensive overview of the physiological effects of these GH variants, with a focus on the 22-kDa and 20-kDa isoforms, as well as placental GH and bioactive fragments. Detailed experimental protocols for assessing GH bioactivity and signaling are provided, alongside a comparative analysis of the downstream signaling pathways activated by these variants. This document is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, metabolic research, and the development of GH-related therapeutics.

Introduction to Growth Hormone Variants

The primary transcript of the human growth hormone gene (GH1) can undergo alternative splicing to generate different mRNA transcripts, leading to the production of various protein isoforms. The most prevalent isoform is the 22-kDa, 191-amino acid protein, which constitutes the majority of circulating GH.[1] Another significant variant is the 20-kDa isoform, which lacks 15 amino acids (residues 32-46) due to an alternative splice site.[1] Beyond these two major forms, other variants, including placental growth hormone (GH-V) and various metabolic fragments, contribute to the complex physiological actions attributed to GH.[2][3] These variants often exhibit differential bioactivities, receptor binding affinities, and metabolic clearance rates, leading to distinct physiological consequences.

Comparative Physiological Effects of GH Variants

The physiological effects of GH variants can be broadly categorized into somatogenic (growth-promoting) and metabolic actions. While there is overlap in their functions, key differences exist, particularly in their metabolic profiles.

The 22-kDa and 20-kDa Isoforms

The 22-kDa and 20-kDa isoforms are the most abundant pituitary-derived GH variants and have been the subject of extensive research. Both isoforms stimulate linear growth and liver hypertrophy.[4] However, they exhibit notable differences in their metabolic effects. The 20-kDa isoform has been reported to have weaker diabetogenic and lipolytic actions compared to the 22-kDa form.[5][6]

| Parameter | 22-kDa GH | 20-kDa GH | Reference(s) |

| Molecular Weight | ~22,124 Da | ~20,200 Da | |

| Relative Abundance | Major isoform | ~5-10% of total GH | [1] |

| Half-life | ~14.7 min | ~18.7 min | [2] |

| Somatogenic Activity | High | Slightly lower than 22-kDa | [4] |

| Lipolytic Activity | High | Lower than 22-kDa | [5][7] |

| Anti-lipogenic Activity | Present | Present | |

| Diabetogenic Activity | High | Lower than 22-kDa | [5][7] |

| IGF-1 Stimulation | High | Lower than 22-kDa | [6] |

Placental Growth Hormone (GH-V)

Placental growth hormone (GH-V) is expressed by the placenta during pregnancy and gradually replaces pituitary GH in the maternal circulation.[2] It shares a high degree of homology with pituitary GH but differs by 13 amino acids. GH-V exhibits high somatogenic activity but low lactogenic activity.[2] It plays a crucial role in regulating maternal IGF-1 levels and is associated with fetal growth.[8][9]

| Parameter | Placental GH (GH-V) | Reference(s) |

| Source | Placenta (syncytiotrophoblast) | [2] |

| Secretion Pattern | Non-pulsatile | [2] |

| Somatogenic Activity | High | [2] |

| Lactogenic Activity | Low | [2] |

| Maternal IGF-1 Regulation | Positive correlation | [8][9][10] |

| Insulin (B600854) Sensitivity | Can induce insulin resistance at higher doses | [8] |

Growth Hormone Fragments

Various fragments of the GH molecule have been identified and studied for their specific biological activities. Notably, the N-terminal fragment (residues 1-43) and a C-terminal fragment (residues 176-191) have demonstrated distinct metabolic effects. The 176-191 fragment, in particular, is known for its potent lipolytic activity without significantly affecting insulin sensitivity or growth.[3]

| Fragment | Key Physiological Effects | Receptor Binding | Reference(s) |

| GH 1-43 | Insulin-potentiating activity | Weak or no binding to GHR | [2][3] |

| GH 44-191 | Anti-insulin activities | Low affinity to GHR | [2] |

| GH 176-191 | Potent lipolytic and anti-lipogenic activity | Binds to a distinct receptor subset | [2] |

Signaling Pathways of Growth Hormone Variants

The physiological effects of GH variants are mediated through their interaction with the growth hormone receptor (GHR), a member of the cytokine receptor superfamily. This interaction triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[11][12]

JAK/STAT Pathway

The JAK/STAT pathway is a critical mediator of many of GH's actions, including the regulation of gene expression for proteins like IGF-1. Upon GH binding, the GHR dimerizes, leading to the activation of the associated JAK2 tyrosine kinase. JAK2 then phosphorylates STAT proteins (primarily STAT5), which dimerize and translocate to the nucleus to regulate target gene transcription.[13] While both 22-kDa and 20-kDa GH activate the JAK/STAT pathway, studies have shown that the 20-kDa isoform induces a weaker and kinetically different phosphorylation of JAK2 and STATs compared to the 22-kDa variant.[1][14]

GH-induced JAK/STAT signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is primarily involved in cell proliferation and differentiation. GH activates this pathway through the recruitment of adapter proteins like Shc to the activated GHR-JAK2 complex. This leads to a cascade involving Ras, Raf, MEK, and finally ERK, which can then phosphorylate various cytoplasmic and nuclear targets.[12] Differential activation of the MAPK/ERK pathway by GH variants has been observed, with some studies suggesting that GH-induced ERK activation is cell-type specific.[7]

References

- 1. The 20kDa and 22kDa forms of human growth hormone (hGH) exhibit different intracellular signalling profiles and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human growth hormone fragments 1-43 and 44-191: in vitro somatogenic activity and receptor binding characteristics in human and nonprimate systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth Hormone(s), Testosterone, Insulin-Like Growth Factors, and Cortisol: Roles and Integration for Cellular Development and Growth With Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An evaluation of the functions of the 22-kilodalton (kDa), the 20-kDa, and the N-terminal polypeptide forms of human growth hormone using transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 22-kDa and 20-kDa hGH isoforms show differential effects when assayed in 3T3-F442A and 3T3-F442A/C4 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Placental growth hormone as a potential regulator of maternal IGF-I during human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of maternal IGF-I by placental GH in normal and abnormal human pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Different isoforms of growth hormone (20 kD-GH and 22 kD-GH) shows different biological activities in mesenchymal stem cell (MSC) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Growth Hormone in Adult Metabolic Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Growth hormone (GH), a peptide hormone secreted by the anterior pituitary gland, plays a crucial role in regulating metabolic homeostasis in adults, extending far beyond its well-known effects on linear growth in childhood. In adulthood, GH is a key modulator of protein, lipid, and carbohydrate metabolism, acting both directly and indirectly through insulin-like growth factor-1 (IGF-1). Dysregulation of GH secretion, leading to either deficiency or excess, results in significant metabolic disturbances, including alterations in body composition, insulin (B600854) sensitivity, and lipid profiles. This technical guide provides a comprehensive overview of the multifaceted role of GH in adult metabolic homeostasis, detailing its signaling pathways, its impact on substrate metabolism, and the clinical implications of its dysregulation. Furthermore, it presents detailed methodologies for key experiments used to investigate the metabolic effects of GH, aiming to serve as a valuable resource for researchers and professionals in the field of endocrinology and drug development.

Growth Hormone Signaling Pathways

Growth hormone exerts its diverse physiological effects by binding to the GH receptor (GHR), a member of the cytokine receptor superfamily.[1] The binding of a single GH molecule induces dimerization of two GHR monomers, which triggers a cascade of intracellular signaling events.[2] The primary signaling pathway activated by the GHR is the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription (STAT) pathway.[1][3]

Upon GHR dimerization, JAK2, which is constitutively associated with the intracellular domain of the GHR, becomes activated through autophosphorylation.[3] Activated JAK2 then phosphorylates tyrosine residues on the GHR, creating docking sites for various signaling proteins, most notably the STAT proteins (STAT1, STAT3, and STAT5).[1][2] Once docked, STATs are phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes, including IGF-1.[2][4]

In addition to the JAK-STAT pathway, GH signaling also involves other important pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The GHR can activate the Ras-Raf-MEK-ERK cascade, which is crucial for cell proliferation and differentiation.[1]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: GH can stimulate this pathway through the recruitment of Insulin Receptor Substrate (IRS) proteins to the activated GHR-JAK2 complex.[4] The PI3K/Akt pathway is a key regulator of glucose metabolism and cell survival.

The interplay between these signaling cascades mediates the diverse and sometimes opposing metabolic actions of GH.

Caption: Simplified diagram of the major Growth Hormone signaling pathways.

Role of Growth Hormone in Glucose Homeostasis

The effect of GH on glucose metabolism is complex and often described as diabetogenic or anti-insulin.[5] GH antagonizes insulin's action on peripheral tissues, leading to increased hepatic glucose production and decreased glucose uptake by skeletal muscle and adipose tissue.[5]

Key effects of GH on glucose metabolism include:

-

Increased Hepatic Glucose Production: GH stimulates gluconeogenesis and glycogenolysis in the liver, contributing to an increase in blood glucose levels.[5]

-

Decreased Peripheral Glucose Uptake: GH impairs insulin-stimulated glucose uptake in skeletal muscle and adipose tissue.[5] This effect is partly mediated by the GH-induced increase in free fatty acids (FFAs), which can interfere with insulin signaling.

-

Insulin Resistance: Chronic exposure to high levels of GH, as seen in acromegaly, leads to significant insulin resistance.[6] Conversely, adults with GH deficiency can also exhibit insulin resistance, often associated with increased visceral adiposity.[5]

The interplay between GH and insulin is crucial for maintaining glucose homeostasis. While GH has counter-regulatory effects to insulin, it also stimulates the production of IGF-1, which has insulin-like effects on glucose metabolism.[5]

Role of Growth Hormone in Lipid Metabolism

GH plays a significant catabolic role in adipose tissue, promoting the breakdown of stored triglycerides and the release of FFAs and glycerol (B35011) into circulation.[7] This process, known as lipolysis, is a hallmark of GH action.

Key effects of GH on lipid metabolism include:

-

Stimulation of Lipolysis: GH is a potent stimulator of lipolysis, particularly in visceral adipose tissue.[7] This leads to an increase in circulating FFAs, which can be used as an energy source by other tissues.

-

Reduction in Adiposity: The lipolytic action of GH contributes to a reduction in fat mass, especially visceral fat.[7] This is a key therapeutic benefit of GH replacement therapy in adults with GH deficiency.

-

Modulation of Lipoprotein Profile: GH can influence the lipid profile, although the effects can be variable. In some studies, GH replacement in deficient adults has been shown to improve the lipid profile, with a reduction in total and LDL cholesterol.[8]

The effects of GH on lipid metabolism are clinically significant, as dyslipidemia is a common feature of both GH deficiency and excess.

Role of Growth Hormone in Protein Metabolism

In contrast to its catabolic effects on adipose tissue, GH has a predominantly anabolic effect on protein metabolism, promoting protein synthesis and nitrogen retention.[9]

Key effects of GH on protein metabolism include:

-

Increased Protein Synthesis: GH stimulates the uptake of amino acids by tissues and their incorporation into proteins, particularly in skeletal muscle.[9]

-

Decreased Protein Breakdown: While the primary effect is on synthesis, some studies suggest that GH may also have a modest effect on reducing protein breakdown.

-

Increased Lean Body Mass: The net anabolic effect of GH on protein metabolism leads to an increase in lean body mass, which is a consistent finding in studies of GH replacement therapy in adults.[7]

The protein anabolic effects of GH are essential for maintaining muscle mass and function throughout adulthood.

Clinical Implications of Growth Hormone Dysregulation

Adult Growth Hormone Deficiency (GHD)

Adult GHD is a clinical syndrome characterized by a range of metabolic and functional abnormalities. The metabolic features often resemble those of the metabolic syndrome.

Table 1: Metabolic Parameters in Adults with GH Deficiency Before and After GH Replacement Therapy

| Parameter | Before GH Replacement (Mean ± SD) | After GH Replacement (Mean ± SD) | Reference |

| Waist Circumference (cm) | 102.5 ± 13.8 | 98.7 ± 12.9 | [8] |

| Body Mass Index ( kg/m ²) | 28.9 ± 5.4 | 29.3 ± 5.6 | [8] |

| Fasting Glucose (mg/dL) | 84.7 ± 14.4 | 91.9 ± 19.8 | [8] |

| Total Cholesterol (mg/dL) | 235.8 ± 46.4 | 208.7 ± 38.6 | [8] |

| LDL Cholesterol (mg/dL) | 154.6 ± 38.6 | 131.4 ± 30.9 | [8] |

| HDL Cholesterol (mg/dL) | 46.4 ± 15.5 | 54.1 ± 15.5 | [8] |

Data are illustrative and compiled from various sources. Actual values may vary between studies.

Acromegaly

Acromegaly is a condition caused by excessive GH production, usually from a pituitary adenoma. The chronic GH excess leads to a host of metabolic complications.

Table 2: Metabolic Parameters in Patients with Acromegaly Before and After Treatment

| Parameter | Before Treatment (Mean ± SD or Median [IQR]) | After Treatment (Mean ± SD or Median [IQR]) | Reference |

| Fasting Glucose (mg/dL) | 104.5 ± 21.6 | 95.5 ± 14.4 | [6] |

| HbA1c (%) | 6.1 ± 1.2 | 5.7 ± 0.8 | [10] |

| IGF-1 (ng/mL) | 750 [550-1000] | 250 [180-350] | [6] |

| Total Cholesterol (mg/dL) | 193 ± 38 | 185 ± 35 | [11] |

| Triglycerides (mg/dL) | 142 ± 62 | 115 ± 44 | [11] |

Data are illustrative and compiled from various sources. Actual values may vary between studies.

Experimental Protocols

Euglycemic-Hyperinsulinemic Clamp

The euglycemic-hyperinsulinemic clamp is the gold standard technique for assessing insulin sensitivity in vivo.

Principle: A high physiological level of insulin is infused intravenously at a constant rate. Simultaneously, a variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level. The rate of glucose infusion required to maintain euglycemia is a measure of whole-body insulin-stimulated glucose disposal.

Detailed Methodology:

-

Subject Preparation: Subjects fast overnight for 10-12 hours. Two intravenous catheters are inserted, one in an antecubital vein for infusions and another in a contralateral hand or wrist vein for blood sampling. The sampling hand is heated to "arterialize" the venous blood.

-

Insulin and Glucose Infusion: A primed-continuous infusion of human insulin is started (e.g., 40 mU/m²/min) to rapidly raise plasma insulin to a steady-state level.

-

Blood Glucose Monitoring: Blood glucose is measured every 5-10 minutes from the arterialized venous sample.

-

Variable Glucose Infusion: A 20% dextrose solution is infused at a variable rate, adjusted based on the frequent blood glucose measurements, to clamp blood glucose at a target level (e.g., 90 mg/dL).

-

Steady State: The clamp is typically run for 2-3 hours to achieve steady-state conditions for glucose infusion rate (GIR). The GIR during the last 30-60 minutes of the clamp is used to calculate insulin sensitivity.

Caption: Workflow of the euglycemic-hyperinsulinemic clamp technique.

Stable Isotope Tracer Studies for Muscle Protein Synthesis

Stable isotope tracers are used to dynamically measure the rates of protein synthesis and breakdown in vivo.

Principle: A stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is infused intravenously. The rate of incorporation of this labeled amino acid into muscle protein is measured over time from muscle biopsies. This allows for the calculation of the fractional synthetic rate (FSR) of muscle protein.[12]

Detailed Methodology:

-

Tracer Preparation and Infusion: A sterile solution of the stable isotope-labeled amino acid is prepared. A priming dose is administered to rapidly equilibrate the precursor pools, followed by a constant infusion for several hours.[13]

-

Blood and Muscle Sampling: Blood samples are collected at regular intervals to measure the enrichment of the tracer in the plasma, which serves as a surrogate for the precursor pool. Muscle biopsies are obtained at the beginning and end of the infusion period.[13]

-

Sample Processing: Plasma is separated from blood samples. Muscle tissue is homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release individual amino acids.[12]

-

Mass Spectrometry Analysis: The isotopic enrichment of the tracer amino acid in the plasma and in the protein hydrolysate is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

Calculation of FSR: The FSR is calculated using the formula: FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100 where E_p1 and E_p2 are the enrichments of the tracer in the protein at the first and second biopsies, respectively, E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intracellular), and t is the time between biopsies.[12]

References

- 1. Classical and Novel GH Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Growth Hormone Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of growth hormone on glucose metabolism and insulin resistance in human - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose metabolism before and after treatment in patients with acromegaly | Endocrinología, Diabetes y Nutrición (English ed.) [elsevier.es]

- 7. Adult Growth Hormone Deficiency – Benefits, Side Effects, and Risks of Growth Hormone Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Impact of Long-Term Growth Hormone Replacement Therapy on Metabolic and Cardiovascular Parameters in Adult Growth Hormone Deficiency: Comparison Between Adult and Elderly Patients [frontiersin.org]

- 9. paulogentil.com [paulogentil.com]

- 10. Glucose metabolism outcomes in acromegaly patients on treatment with pasireotide-LAR or pasireotide-LAR plus Pegvisomant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prospective Study of Surgical Treatment of Acromegaly: Effects on Ghrelin, Weight, Adiposity, and Markers of CV Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

mechanisms of pulsatile growth hormone secretion from the pituitary

An In-depth Technical Guide to the Mechanisms of Pulsatile Growth Hormone Secretion from the Pituitary

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Growth Hormone (GH) secretion from the anterior pituitary gland is not a continuous process but is characterized by distinct, periodic bursts known as pulsatile secretion. This intricate pattern is fundamental to GH's physiological effects on growth, metabolism, and body composition. The generation and regulation of these pulses are governed by a complex interplay of hypothalamic and peripheral factors, primarily the stimulatory Growth Hormone-Releasing Hormone (GHRH) and the inhibitory Somatostatin (B550006) (SST). Additionally, the gastric peptide ghrelin has emerged as a potent GH secretagogue that modulates this central regulatory axis. Understanding the precise mechanisms—from hypothalamic neuronal firing to intracellular signaling cascades within pituitary somatotrophs—is critical for the development of novel therapeutics for GH-related disorders. This document provides a comprehensive technical overview of the core mechanisms driving pulsatile GH secretion, detailed experimental protocols for its study, and quantitative data on its characteristics.

Core Regulatory Mechanisms of Pulsatile GH Secretion

The pulsatile nature of GH release is the direct result of the rhythmic and coordinated secretion of GHRH and somatostatin from the hypothalamus into the hypophyseal portal circulation, which directly bathes the anterior pituitary.[1]

The Hypothalamic Pulse Generator

The foundation of GH pulsatility lies in the hypothalamus. GHRH is synthesized and secreted by neurons in the arcuate nucleus (ARC), while somatostatin is produced by neurons in the periventricular nucleus (PeN).[2][3] The initiation of a GH pulse is believed to be triggered by a burst of GHRH release, which requires a concurrent, temporary withdrawal of the tonic inhibitory signal from somatostatin.[1][4] The amplitude of the resulting GH pulse is further modulated by the degree of somatostatin inhibition.[1] This dynamic interplay creates a pattern of GH secretory volleys separated by periods of relative quiescence.[1]

The Role of GHRH, Somatostatin, and Ghrelin

-

Growth Hormone-Releasing Hormone (GHRH): GHRH is the primary stimulator of both GH synthesis and secretion.[1][2] It acts on specific G protein-coupled receptors (GPCRs) on pituitary somatotrophs, initiating a signaling cascade that leads to GH release.[2][5] The absence of a functional GHRH signal, as seen in certain genetic disorders, leads to severe pituitary hypoplasia and GH deficiency, though a very low level of pulsatile secretion may persist.[5][6]

-

Somatostatin (SST): Somatostatin is the principal inhibitor of GH release.[1][2] It acts by blocking the stimulatory effects of GHRH at the somatotroph level.[7] The timing of GH pulses is largely determined by the pulsatile withdrawal of this somatostatinergic tone.[4]

-

Ghrelin: Ghrelin, a peptide primarily produced by the stomach, is the endogenous ligand for the GH secretagogue receptor (GHS-R).[8][9] It is a potent stimulator of GH secretion, acting through mechanisms at both the pituitary and hypothalamic levels.[10][11] Ghrelin can directly stimulate GH release from somatotrophs and also acts synergistically with GHRH.[4][10] At the hypothalamus, ghrelin can stimulate GHRH release and inhibit somatostatin release, further amplifying its secretagogue effect.[10][12] While GHRH is essential for initiating GH pulses, ghrelin appears to play a significant role in regulating the amplitude of these pulses.[11]

Feedback Regulation

The hypothalamic-pituitary-somatotroph axis is regulated by negative feedback loops. GH itself can inhibit its own secretion by acting on GHRH neurons in the arcuate nucleus (a short-loop feedback).[13] The primary long-loop feedback is mediated by Insulin-like Growth Factor-I (IGF-I), which is produced mainly by the liver in response to GH stimulation. IGF-I inhibits GH secretion by stimulating somatostatin release from the hypothalamus and by directly inhibiting GH gene expression and release at the pituitary level.[2]

Diagram: Hypothalamic-Pituitary Regulation of GH Secretion

Caption: Overview of the hypothalamic-pituitary-somatotroph axis.

Intracellular Signaling Pathways in Somatotrophs

The binding of GHRH, somatostatin, and ghrelin to their respective receptors on the somatotroph cell surface triggers distinct intracellular signaling cascades that converge to modulate GH secretion.

-

GHRH Signaling: The GHRH receptor is coupled to a stimulatory G-protein (Gs).[5] Activation leads to the stimulation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels.[7][14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[7] A key effect of PKA activation is the opening of L-type voltage-sensitive Ca²⁺ channels (VSCC), leading to an influx of extracellular calcium and subsequent exocytosis of GH-containing secretory granules.[7][15]

-

Somatostatin Signaling: The somatostatin receptor is coupled to an inhibitory G-protein (Gi). Its activation inhibits adenylyl cyclase, thereby decreasing cAMP levels and counteracting the effects of GHRH.[7][12] This is a primary mechanism for its inhibitory action on GH release.[7]

-

Ghrelin Signaling: The ghrelin receptor (GHS-R) is coupled to a Gq-protein.[14] Its activation stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][14] IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC).[8] The combined effect is a significant increase in intracellular free Ca²⁺ concentration, which potently stimulates GH exocytosis.[7][8] Ghrelin-induced GH release is highly dependent on this Ca²⁺ influx.[8]

Diagram: Intracellular Signaling in Pituitary Somatotrophs

Caption: Intracellular signaling pathways in pituitary somatotrophs.

Quantitative Characteristics of Pulsatile GH Secretion

The pattern of GH secretion varies significantly based on factors such as age, sex, and physiological state. Deconvolution analysis is a key methodology used to estimate hormone secretion rates and pulse characteristics from serum concentration time series.[4][16]

Table 1: Sex Differences in Pulsatile GH Secretion in Adults

| Parameter | Men | Women (Premenopausal) | P-Value | Reference |

| Mean 24-h GH Concentration (µg/L) | 0.27 ± 0.03 | 0.78 ± 0.08 | < 0.00005 | [17] |

| GH Secretory Burst Mass (µg/L) | 1.5 ± 0.3 | 3.6 ± 0.5 | 0.0013 | [18] |

| GH Secretory Burst Amplitude (µg/L/min) | 0.06 ± 0.01 | 0.12 ± 0.02 | 0.007 | [18] |

| GH Pulse Frequency (pulses/24 h) | 10.5 ± 1.3 | 13 ± 0.9 | NS | [17] |

| Endogenous GH Half-life (min) | 17.1 ± 0.8 | 15.8 ± 0.7 | NS | [17] |

| Data presented as mean ± SEM. NS = Not Significant. |

Table 2: Changes in Pulsatile GH Secretion During Puberty in Boys

| Parameter | Prepubertal (Tanner I-II) | Pubertal (Tanner IV-V) | P-Value | Reference |

| Mean GH Pulse Amplitude (ng/mL) | 8.6 ± 1.7 | 17.1 ± 2.6 | 0.012 | [19] |

| Mean GH Pulse Frequency (pulses/24 h) | 5.5 ± 0.4 | 5.4 ± 0.5 | > 0.05 | [19] |

| Data presented as mean ± SEM. |

Table 3: Pulsatile GH Secretion in Pathophysiological States

| Condition | Parameter | Value | Control Value | Reference |

| Acromegaly | GH Pulse Frequency (pulses/24 h) | 8.6 ± 0.6 | 4.3 ± 1.1 | [20] |

| Fasting (59h) | GH Pulse Frequency (pulses/24 h) | 8.4 ± 0.7 | 4.5 ± 0.3 | [21] |

| Fasting (59h) | GH Pulse Amplitude (ng/mL) | 5.8 ± 0.9 | 3.5 ± 0.6 | [21] |

| Data presented as mean ± SEM. |

Experimental Protocols

Investigating the mechanisms of pulsatile GH secretion requires specialized in vitro and in vivo techniques.

Pituitary Perifusion Assay

This in vitro technique allows for the study of hormone secretion from pituitary cells in a dynamic environment that mimics the continuous flow of blood in the portal system.[22] It is ideal for examining the temporal patterns of GH release in response to various secretagogues and inhibitors.

Methodology:

-

Cell Preparation: Anterior pituitaries are dissected from animal models (e.g., rats). The tissue is enzymatically dispersed into a single-cell suspension using enzymes like trypsin and DNase. Somatotrophs can be enriched using density gradient centrifugation.

-

System Setup: A perifusion system is assembled, typically consisting of a peristaltic pump, a water bath-heated chamber to hold the cells, and a fraction collector.[23][24]

-

Cell Loading: A slurry of the prepared pituitary cells (e.g., 1-2 million cells) is mixed with a carrier matrix (e.g., Cytodex beads) and loaded into the perifusion chamber.[24]

-

Equilibration: Cells are perifused with a basal medium (e.g., Krebs-Ringer bicarbonate buffer with low glucose) at a constant flow rate (e.g., 0.5-1.0 mL/min) and temperature (37°C) for an equilibration period (e.g., 60-90 minutes) to establish a stable baseline of GH secretion.[25]

-

Stimulation/Inhibition: The medium is switched to one containing the test substance(s). To study pulsatility, secretagogues like GHRH (e.g., 10 nM) or ghrelin (e.g., 100 nM) are introduced in discrete pulses (e.g., for 5-10 minutes) followed by a return to basal medium. Inhibitors like somatostatin (e.g., 10 nM) can be co-infused.

-

Fraction Collection: The effluent from the chamber is collected in timed fractions (e.g., every 2-5 minutes) using an automated fraction collector.[23]

-

Analysis: The concentration of GH in each collected fraction is determined using a specific immunoassay (e.g., ELISA or RIA). The data are then plotted over time to visualize the secretory profile, including peak amplitude, duration, and frequency.

Diagram: Experimental Workflow for Pituitary Perifusion

Caption: A typical experimental workflow for a pituitary perifusion assay.

In Vivo Blood Sampling and Deconvolution Analysis

To study GH pulsatility in a physiological context, frequent blood sampling is required.

Methodology:

-

Subject Preparation: Human or animal subjects are cannulated to allow for repeated, stress-free blood sampling.

-

Frequent Sampling: Blood samples are collected at regular, short intervals (e.g., every 10-20 minutes) over an extended period (e.g., 24 hours).[4][20]

-

Hormone Assay: Serum GH concentrations are measured in each sample using a high-sensitivity immunoassay.[17] It is crucial to use assays with high precision, as nadir (between-pulse) GH levels are often very low or undetectable with older methods.[26][27]

-

Deconvolution Analysis: The resulting time-series data of GH concentrations are analyzed using a deconvolution algorithm.[16][28] This mathematical technique models the data to simultaneously estimate underlying secretory events (e.g., number, amplitude, and mass of secretory bursts) and the hormone's half-life, effectively "deconvolving" the secretion profile from the clearance profile.[29]

Electrophysiology of Somatotrophs

Patch-clamp electrophysiology is used to study the ion channel activity and changes in membrane potential that are the proximate triggers for GH exocytosis.

Methodology:

-

Cell Culture: Enriched somatotrophs are plated on coverslips for recording.

-

Recording: Using a single-intracellular-electrode or patch-clamp technique, changes in membrane potential and ion currents are recorded.[15][30]

-

Stimulation: Test substances (GHRH, somatostatin) are applied to the cell via the perfusion bath.

-

Analysis: GHRH application typically induces a dose-dependent depolarization of the somatotroph membrane.[30] This is associated with rhythmic action potentials and is dependent on extracellular Ca²⁺ influx, which can be blocked by Ca²⁺ channel blockers.[15][31] These experiments directly link receptor activation to the electrical events that trigger secretion.

References

- 1. Normal control of growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Normal Physiology of Growth Hormone in Normal Adults - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Physiological role of somatostatin on growth hormone regulation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of the pituitary somatotroph cell by GHRH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Intracellular signaling mechanisms mediating ghrelin-stimulated growth hormone release in somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of ghrelin in GH secretion and GH disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Ghrelin Gene Deletion Alters Pulsatile Growth Hormone Secretion in Adult Female Mice [frontiersin.org]

- 11. The role of ghrelin in GH secretion and GH disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. karger.com [karger.com]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 17. An amplitude-specific divergence in the pulsatile mode of growth hormone (GH) secretion underlies the gender difference in mean GH concentrations in men and premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Augmentation of growth hormone secretion during puberty: evidence for a pulse amplitude-modulated phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Increased growth hormone pulse frequency in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of pulsatile growth hormone (GH) secretion in the regulation of lipolysis in fasting humans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Automated Perifusion System for Modifying Cell Culture Conditions over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]

- 24. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 25. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. publications.aap.org [publications.aap.org]

- 27. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pulsatile Hormone Secretion: Mechanisms, Significance and Evaluation | Semantic Scholar [semanticscholar.org]

- 29. Motivations and Methods for Analyzing Pulsatile Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Electrophysiological responses of rat pituitary cells in somatotroph-enriched primary culture to human growth-hormone releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Growth hormone-releasing hormone triggers pacemaker activity and persistent Ca2+ oscillations in rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

structural differences between GH1 and GH2 gene products